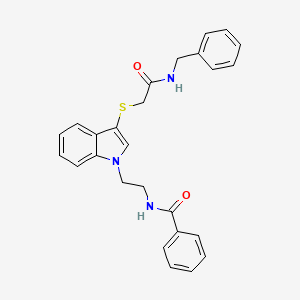

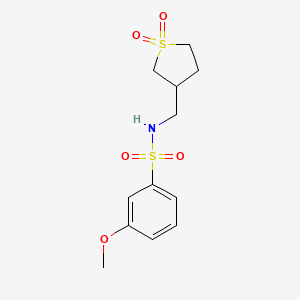

![molecular formula C28H27NO7 B2543553 (Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951967-04-7](/img/structure/B2543553.png)

(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a heterocyclic derivative that is likely to possess a complex structure featuring a benzofuro[1,3]oxazinone core. While the provided data does not directly describe this compound, it can be inferred that similar synthetic methods and structural analyses as those used for related compounds might be applicable. The compound's structure suggests the presence of multiple methoxy groups and a benzylidene moiety, which could indicate potential biological activity or interesting physicochemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine, has been achieved through palladium-catalyzed oxidative cyclization-methoxycarbonylation . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The yield and the Z configuration around the double bond are critical aspects of the synthesis, as established by 2D NOESY experiments .

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using a combination of spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and MS spectrometry, complemented by elemental analysis . These techniques allow for the determination of the molecular framework, the configuration of double bonds, and the positions of substituents. For the compound , similar analytical methods would be essential to confirm its structure.

Chemical Reactions Analysis

Chemical reactions involving related compounds, such as the conversion of DIMBOA to MBOA in the presence of acetic anhydride, highlight the reactivity of the oxazinone ring and the potential for transformation under various conditions . The compound may also undergo similar reactions, which could be relevant in the context of its biological activity or chemical utility.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple methoxy groups and a benzylidene moiety in the compound suggests it may have distinct solubility, stability, and reactivity profiles. These properties are important for understanding the compound's behavior in different environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Novel Derivatives

The focus has been on the synthesis of novel derivatives with specific structures for potential applications in drug development and materials science. For instance, the preparation of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as models of saframycins showcases the interest in creating complex molecules with potential biological activity (N. Saito et al., 1997).

Chemical Properties and Reactions

Research into the chemical properties and reactions of these compounds, such as their synthesis from guaiacol, furfurylamine, and stearylamine, reveals insights into their potential applications in creating bio-based polybenzoxazines with desirable properties (CaiFei Wang et al., 2012).

Potential Applications

Antimicrobial and Antifungal Activities

Some studies explore the biological activity of related compounds, indicating potential uses in developing new antimicrobial agents. For example, the study of quinones and their in vitro activity against Leishmania amazonensis and human T-cell leukemia virus suggests potential therapeutic applications (J. Valderrama et al., 2002).

Material Science Applications

The synthesis and copolymerization studies of bio-based benzoxazines, such as those derived from guaiacol and furfurylamine, open pathways for developing new materials with enhanced thermal properties and environmental benefits (CaiFei Wang et al., 2012).

Propriétés

IUPAC Name |

(2Z)-8-[(2-methoxyphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)14-29-15-20-22(35-16-29)10-9-19-26(30)23(36-27(19)20)11-17-12-24(32-2)28(34-4)25(13-17)33-3/h5-13H,14-16H2,1-4H3/b23-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWORDZNTVFSFS-KSEXSDGBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C(=C5)OC)OC)OC)C4=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/C4=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2543472.png)

![2-Phenyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2543476.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)ethanone](/img/structure/B2543477.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2543478.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)

![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)